2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine
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Overview
Description
2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is a compound that belongs to the class of benzodithiazole derivatives These compounds are known for their unique chemical structure, which includes a benzene ring fused with a dithiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2H-1,3,2-benzodithiazole with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine include other benzodithiazole derivatives and related heterocyclic compounds, such as:
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a benzodithiazole ring with an ethylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12N2S2 |
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Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(5-methyl-1,3,2-benzodithiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H12N2S2/c1-7-2-3-8-9(6-7)13-11(12-8)5-4-10/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
XDHOAWKHVPQDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN(S2)CCN |
Origin of Product |
United States |
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